Inhibidor de SEC KL-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KL-1 es un compuesto principal peptidomimético conocido por su potente e inhibición selectiva del complejo de superelongación (SEC). Interfiere con la interacción entre la proteína de andamiaje SEC AFF4 y el factor de elongación de transcripción positivo b (P-TEFb), lo que da como resultado una liberación deteriorada de la ARN polimerasa II de los sitios de pausa proximales al promotor y una tasa promedio reducida de elongación de transcripción procesiva .

Aplicaciones Científicas De Investigación

KL-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el complejo de superelongación y su papel en la elongación de la transcripción.

Biología: Investigado por sus efectos sobre la expresión genética y los procesos celulares.

Medicina: Explorado como un posible agente terapéutico para enfermedades que involucran transcripción desregulada, como el cáncer.

Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas al complejo de superelongación

Mecanismo De Acción

KL-1 ejerce sus efectos inhibiendo selectivamente el complejo de superelongación. Interfiere con la interacción entre la proteína de andamiaje SEC AFF4 y el factor de elongación de transcripción positivo b (P-TEFb). Esta interrupción deteriora la liberación de la ARN polimerasa II de los sitios de pausa proximales al promotor, lo que lleva a una tasa promedio reducida de elongación de transcripción procesiva. Los objetivos moleculares involucrados en este mecanismo incluyen AFF4 y P-TEFb .

Análisis Bioquímico

Biochemical Properties

SEC inhibitor KL-1 plays a significant role in biochemical reactions. It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb . This disruption results in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation . SEC inhibitor KL-1 exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and CCNT1, with a Ki value of 3.48 μM .

Cellular Effects

The effects of SEC inhibitor KL-1 on cells are profound. By disrupting the interaction between AFF4 and P-TEFb, it impairs the release of Pol II from promoter-proximal pause sites . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of SEC inhibitor KL-1 involves its interaction with the SEC scaffolding protein AFF4 and P-TEFb . It disrupts this interaction, leading to impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: KL-1 se sintetiza mediante una serie de reacciones químicas que involucran la formación de enlaces peptídicos. La ruta sintética específica y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se prepara utilizando técnicas estándar de síntesis de péptidos, que pueden incluir la síntesis de péptidos en fase sólida (SPPS) o la síntesis de péptidos en fase solución .

Métodos de producción industrial: La producción industrial de KL-1 implica la síntesis de péptidos a gran escala, purificación y caracterización. El compuesto se produce típicamente en un entorno controlado para garantizar una alta pureza y consistencia. El producto final se somete a rigurosas medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, para confirmar su identidad y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: KL-1 se somete a varias reacciones químicas, que incluyen:

Oxidación: KL-1 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: KL-1 puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros grupos

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos específicos y las condiciones utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con átomos de oxígeno adicionales, mientras que la reducción puede producir derivados reducidos con menos átomos de oxígeno .

Comparación Con Compuestos Similares

Compuestos similares:

Inhibidor SEC 1: Otro inhibidor selectivo del complejo de superelongación.

Inhibidor SEC 2: Un compuesto con efectos inhibitorios similares en el complejo de superelongación

Singularidad: KL-1 es único debido a su alta selectividad y potencia como inhibidor del complejo de superelongación. Exhibe un efecto inhibitorio dependiente de la dosis sobre la interacción entre AFF4 y P-TEFb, con un valor de Ki de 3,48 micromolares. Esta alta selectividad y potencia hacen de KL-1 una herramienta valiosa para estudiar el complejo de superelongación y su papel en la elongación de la transcripción .

Propiedades

Número CAS |

900308-84-1 |

|---|---|

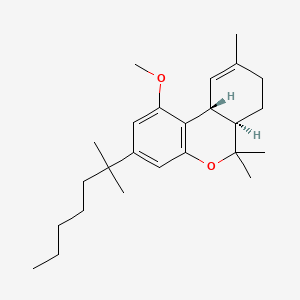

Fórmula molecular |

C18H16ClNO4 |

Peso molecular |

345.8 g/mol |

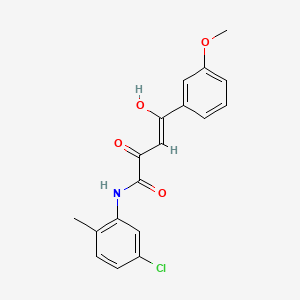

Nombre IUPAC |

N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide |

InChI |

InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23) |

Clave InChI |

ARTVILCEXNCVIN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |

SMILES isomérico |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O |

SMILES canónico |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KL1; KL 1; KL-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)